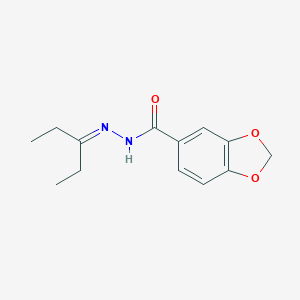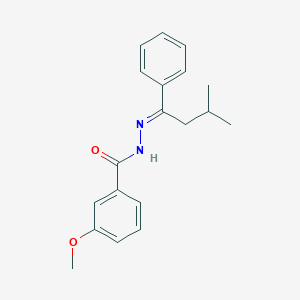![molecular formula C17H16N4O2 B449880 (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B449880.png)
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is a complex organic compound with the molecular formula C17H16N4O2 This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a pyrazolyl group attached to an acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with cyclopropylamine and cyanoacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylamides.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide
Uniqueness
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H16N4O2 |
|---|---|
Peso molecular |
308.33g/mol |
Nombre IUPAC |
(E)-2-cyano-N-cyclopropyl-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C17H16N4O2/c1-23-15-6-2-11(3-7-15)16-13(10-19-21-16)8-12(9-18)17(22)20-14-4-5-14/h2-3,6-8,10,14H,4-5H2,1H3,(H,19,21)(H,20,22)/b12-8+ |
Clave InChI |
SFWIDQRQRQQCCD-XYOKQWHBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3CC3 |
SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B449797.png)
![2-chloro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}propanamide](/img/structure/B449798.png)
![N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B449801.png)
![N'-[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B449803.png)
![N'-[(E)-furan-3-ylmethylidene]furan-2-carbohydrazide](/img/structure/B449804.png)
![N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B449806.png)
![2-bromo-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449807.png)
![5-chloro-2-methoxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449808.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-furohydrazide](/img/structure/B449810.png)

![N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)
![2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B449815.png)

![4-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449821.png)
